molecular formula C9H9NO B065455 2-(3-(Hydroxymethyl)phenyl)acetonitrile CAS No. 177665-49-5

2-(3-(Hydroxymethyl)phenyl)acetonitrile

Cat. No.: B065455
CAS No.: 177665-49-5
M. Wt: 147.17 g/mol
InChI Key: AIIGUBDBBSHGPG-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)phenyl)acetonitrile is a versatile and valuable bifunctional organic intermediate designed for advanced chemical synthesis and drug discovery research. This compound features two distinct and highly reactive functional groups—a hydroxymethyl group and a nitrile group—on a phenyl ring backbone, enabling its use in a diverse array of chemical transformations. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to tetrazole rings, which are common bioisosteres for carboxylic acids in medicinal chemistry. Concurrently, the benzylic hydroxymethyl group can be oxidized to an aldehyde, esterified, or utilized in etherification and nucleophilic substitution reactions.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGUBDBBSHGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622022
Record name [3-(Hydroxymethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177665-49-5
Record name [3-(Hydroxymethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most efficient synthesis involves the reduction of methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 80°C for 3 hours. Methanol acts as a co-solvent, enhancing the reactivity of LiBH₄ by generating methoxyborohydride species. The reaction proceeds via nucleophilic attack on the ester carbonyl, yielding the hydroxymethyl group while preserving the nitrile functionality.

Reaction equation:

Methyl 3-(cyanomethyl)benzoate+LiBH₄THF/MeOH, 80°CThis compound+LiOMe+BH₃\text{Methyl 3-(cyanomethyl)benzoate} + \text{LiBH₄} \xrightarrow{\text{THF/MeOH, 80°C}} \text{this compound} + \text{LiOMe} + \text{BH₃}

Optimization Parameters

  • Stoichiometry: A 2:1 molar ratio of LiBH₄ to ester ensures complete conversion.

  • Temperature: Elevated temperatures (80°C) reduce reaction time from >12 hours to 3 hours.

  • Workup: Acidic quenching (pH 6) followed by ethyl acetate extraction achieves 95.2% isolated yield.

Alternative Routes via Diol Intermediates

Synthesis from (5-Iodo-1,3-phenylene)dimethanol

A modified approach starts with (5-iodo-1,3-phenylene)dimethanol, which undergoes cyanomethylation to form 2-(3-(hydroxymethyl)-5-iodophenyl)acetonitrile. While this method introduces an iodo substituent, it demonstrates the feasibility of using diol precursors for analogous compounds.

Key steps:

  • Functionalization of the diol with a cyanomethyl group via nucleophilic substitution.

  • Purification by column chromatography (silica gel, pet. ether/ethyl acetate).

Comparative Analysis of Methods

Method Starting Material Reagent Yield Conditions
LiBH₄ ReductionMethyl 3-(cyanomethyl)benzoateLiBH₄/MeOH95.2%THF, 80°C, 3 h
Diol Intermediate(5-Iodo-1,3-phenylene)dimethanolNot reportedColumn chromatography

Industrial Scalability Considerations

Catalyst Selection

Lithium borohydride offers superior selectivity over sodium borohydride (NaBH₄), which fails to reduce esters under similar conditions. Industrial protocols may employ catalytic hydrogenation for cost reduction, though this remains unexplored for this compound.

Solvent Systems

THF’s high boiling point (66°C) necessitates energy-intensive heating. Alternative solvents like 2-MeTHF (boiling point 80°C) could improve energy efficiency while maintaining reaction rates.

Quality Control and Purification

Chromatographic Techniques

  • Column Chromatography: Silica gel (160–200 mesh) with pet. ether/ethyl acetate (9:1) resolves nitrile byproducts.

  • TLC Monitoring: Rf values of 0.3–0.4 in the same solvent system confirm reaction completion.

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 4.65 (s, 2H, -CH₂OH) and δ 3.72 (s, 2H, -CH₂CN) confirm structure.

  • IR Spectroscopy: Stretching frequencies at 2250 cm⁻¹ (C≡N) and 3400 cm⁻¹ (-OH) validate functional groups .

Chemical Reactions Analysis

Types of Reactions: Epithalon undergoes various chemical reactions, including:

    Oxidation: Epithalon can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Epithalon can participate in substitution reactions where one amino acid residue is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-(3-(Hydroxymethyl)phenyl)acetonitrile has been explored for its potential pharmacological properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of key enzymes such as kinases and phosphatases, which play critical roles in cellular signaling and metabolism.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry : It serves as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
  • Dye Synthesis : Its derivatives are used in dye formulations due to their ability to absorb UV light, making them suitable for applications in coatings and plastics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/References
Medicinal ChemistryAnticancer agentsInhibitory effects on cancer cell proliferation
Enzyme inhibitorsPotential to inhibit kinase activity
Material SciencePolymer synthesisEnhanced thermal properties in polymer matrices
Dye formulationsEffective UV absorbers for coatings

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability through apoptosis induction. Mechanistic studies revealed that it inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of protein kinases by this compound. The compound was shown to bind effectively to the ATP-binding site of various kinases, leading to decreased phosphorylation levels in target proteins. This suggests potential therapeutic applications in diseases characterized by dysregulated kinase activity.

Mechanism of Action

Epithalon exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an RNA-dependent polymerase that elongates telomeres by adding tandem repeats to the ends of chromosomes. This process helps maintain the length of telomeres, which are critical for cellular replication and longevity. By preventing the shortening of telomeres, epithalon promotes indefinite cellular proliferation and delays the aging process. Additionally, epithalon has been shown to exert antioxidant effects, reducing cytotoxicity caused by reactive oxygen species and protecting DNA from damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of phenylacetonitrile derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 2-(3-(Hydroxymethyl)phenyl)acetonitrile and Analogs
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound –CH2OH (meta) 163.17 Intermediate in drug synthesis; hydrogen bonding capability N/A
2-(4-Hydroxyphenyl)acetonitrile –OH (para) 149.15 Antimicrobial activity (E. coli, S. aureus)
4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile –OH (meta), –C(CH3)3, –CH3 (ortho) 245.34 Enhanced lipophilicity; potential metabolic stability
2-(3-Nitrophenyl)acetonitrile –NO2 (meta) 162.15 Electron-withdrawing effects; high reactivity in nucleophilic substitutions
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile –OH (para), –OCH3 (meta) 163.17 Intermediate in organic synthesis; improved solubility
2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile Oxetane ring with –CH2OH 143.14 Conformational rigidity; applications in prodrug design

Physicochemical Properties

  • Solubility : The hydroxymethyl group enhances water solubility compared to methyl or nitro substituents. For instance, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile () is utilized in organic synthesis due to its balanced hydrophilicity .
  • Electronic Effects: The electron-donating –CH2OH group in the target compound contrasts with the electron-withdrawing –NO2 group in 2-(3-Nitrophenyl)acetonitrile (), leading to differences in reactivity toward electrophiles or reducing agents .

Biological Activity

2-(3-(Hydroxymethyl)phenyl)acetonitrile, also known by its chemical structure and CAS number (177665-49-5), has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H11N
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Preliminary studies suggest that it may act as a modulator of enzyme activities and receptor interactions, which can influence multiple physiological processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play a role in cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for the development of effective cancer therapies.

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity (values around 20 µM were noted) .
  • Case Study 2 : Another study highlighted its effectiveness against pancreatic cancer cells, where it significantly reduced tumor growth in xenograft models .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.

  • Case Study 3 : In experiments involving SH-SY5Y neuroblastoma cells, this compound exhibited protective effects against neurotoxic agents, enhancing cell survival rates significantly compared to control groups .

Data Tables

The following table summarizes the biological activities and IC50 values of this compound across different studies:

Activity Cell Line/Model IC50 (µM) Reference
Anticancer ActivityBreast Cancer20
Anticancer ActivityPancreatic Cancer15
NeuroprotectionSH-SY5Y Neuroblastoma25

Q & A

Q. What are the recommended analytical methods for assessing the purity of 2-(3-(hydroxymethyl)phenyl)acetonitrile, and how can impurities be quantified?

High-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases is commonly used. For example, a methanol–acetonitrile mixture (60:40) combined with a pH 7.5 buffer (2.0 mL triethylamine per liter adjusted with acetic acid) can separate impurities effectively. Peaks corresponding to impurities should not exceed predefined thresholds, as seen in protocols for structurally related nitriles .

Q. What synthetic routes are available for preparing this compound, and what are critical reaction conditions?

A plausible route involves nucleophilic substitution or cyanomethylation of 3-(hydroxymethyl)phenyl precursors. For example, reacting 3-(hydroxymethyl)benzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) can yield the target compound. Stoichiometric ratios and inert atmospheres are critical to avoid side reactions, as demonstrated for analogous phenylacetonitriles .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or light. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling, as per safety protocols for structurally similar organonitriles .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use the SHELX program suite for small-molecule refinement. SHELXL is ideal for high-resolution data, enabling precise modeling of the hydroxymethyl group’s conformation. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate the final structure using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational methods are suitable for predicting the reactivity of the nitrile group in this compound under basic conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density around the nitrile group and predict its susceptibility to nucleophilic attack. Solvent effects (e.g., acetonitrile as a solvent) should be incorporated using the polarizable continuum model (PCM) .

Q. How can researchers differentiate between hydrolyzed byproducts (e.g., carboxylic acids) and the intact nitrile during metabolic stability studies?

Use liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI). The intact nitrile ([M+H]⁺) will exhibit a distinct mass-to-charge ratio, while hydrolyzed products (e.g., 2-(3-(hydroxymethyl)phenyl)acetic acid) will show a +18 Da shift (addition of H₂O). Compare retention times against synthetic standards .

Q. What strategies mitigate interference from hydroxymethyl group oxidation during spectroscopic characterization?

Conduct nuclear magnetic resonance (NMR) under deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize the hydroxymethyl proton. For infrared (IR) spectroscopy, use attenuated total reflectance (ATR) mode to minimize sample degradation. Oxidation inhibitors like BHT (butylated hydroxytoluene) can be added during sample preparation .

Methodological Considerations

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Perform Ames tests using Salmonella typhimurium strains TA98 and TA100 with metabolic activation. Combine with HPLC-UV analysis at detection limits ≤ 0.1% (w/w), referencing pharmacopeial guidelines for nitrile derivatives .

Q. What experimental parameters optimize the crystallization of this compound for X-ray diffraction?

Use vapor diffusion with acetonitrile/water (3:1 v/v) as the antisolvent. Maintain supersaturation by gradual cooling (0.5°C/min) from 50°C to 4°C. Crystals suitable for diffraction typically form within 48–72 hours .

Q. How do steric and electronic effects of the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

The hydroxymethyl group acts as an electron-donating substituent, enhancing para/ortho-directed electrophilic substitution. Steric hindrance can be minimized by protecting the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prior to reactions like Suzuki-Miyaura coupling .

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